![molecular formula C22H19N3O2 B2828506 N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 325992-46-9](/img/structure/B2828506.png)

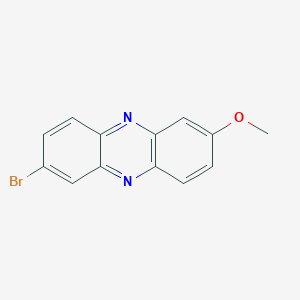

N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

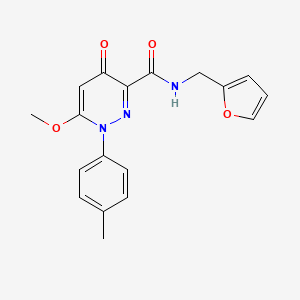

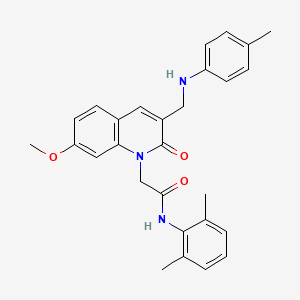

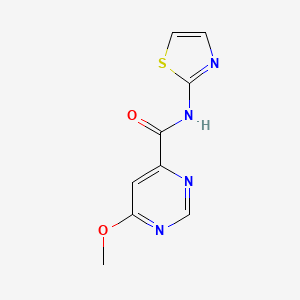

The synthesis of similar compounds involves various methods. For instance, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

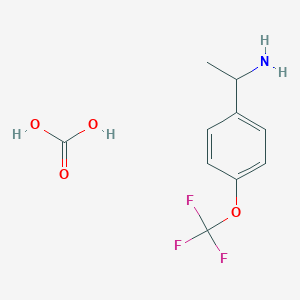

The molecular structure of similar compounds like N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been analyzed. It has a molecular weight of 207.2689 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1-(1,3-Benzodioxol-5-yl)-2-butanone has a density of 1.2±0.1 g/cm3, a boiling point of 291.2±9.0 °C at 760 mmHg, and a flash point of 120.7±5.1 °C .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Development of Antibiotics : A key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance, demonstrates the chemical's role in developing new therapeutic agents (Fleck et al., 2003).

- Heterocyclic Chemistry : Studies on intramolecular hydrogen bonding and tautomerism in Schiff bases, including structures similar to the specified compound, highlight its significance in understanding chemical properties and reactions (Nazır et al., 2000).

Antitumor and Antimicrobial Activities

- Antitumor Activity : Research on synthesis and antitumor activity of related compounds suggests potential in developing new antineoplastic agents, indicating the broader pharmacological applications of these chemical structures (Nguyen et al., 1990).

- Antimicrobial and Anticancer Properties : Synthesis, characterization, and study of pyrazole derivatives, including antitumor, antifungal, and antibacterial activities, further underscore the potential medical applications of these chemical entities (Titi et al., 2020).

Environmental and Food Safety

- Presence in Food : The detection of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, but not in patients receiving parenteral alimentation, raises concerns about continuous exposure to these compounds through food, thereby emphasizing the need for research into safer food preparation methods and environmental health (Ushiyama et al., 1991).

Analytical Chemistry

- Sample Preparation for Analyte Detection : A novel sample preparation procedure to determine heterocyclic aromatic amines in cooked beef burgers using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction highlights the importance of analytical chemistry in food safety and environmental health (Agudelo Mesa et al., 2013).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle during cell division and leading to cell cycle arrest .

Result of Action

Indole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRIRCKZZCYTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)